1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Kinase inhibitor Structure-activity relationship Medicinal chemistry

1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (CAS 2034476-11-2) is a synthetic small molecule with the molecular formula C22H19F3N4O2 and a molecular weight of 428.415 g/mol, typically supplied at 95% purity. It belongs to the azetidinyl pyrimidine class of kinase inhibitors, characterized by a 6-phenylpyrimidine core linked to an azetidine-3-carboxamide scaffold, with a 2-(trifluoromethoxy)benzyl amide substituent.

Molecular Formula C22H19F3N4O2
Molecular Weight 428.415
CAS No. 2034476-11-2
Cat. No. B2734883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
CAS2034476-11-2
Molecular FormulaC22H19F3N4O2
Molecular Weight428.415
Structural Identifiers
SMILESC1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC(F)(F)F
InChIInChI=1S/C22H19F3N4O2/c23-22(24,25)31-19-9-5-4-8-16(19)11-26-21(30)17-12-29(13-17)20-10-18(27-14-28-20)15-6-2-1-3-7-15/h1-10,14,17H,11-13H2,(H,26,30)
InChIKeyWLBLRLAJRGNALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide: Procurement-Relevant Chemical Profile and Kinase Inhibitor Class Context


1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (CAS 2034476-11-2) is a synthetic small molecule with the molecular formula C22H19F3N4O2 and a molecular weight of 428.415 g/mol, typically supplied at 95% purity . It belongs to the azetidinyl pyrimidine class of kinase inhibitors, characterized by a 6-phenylpyrimidine core linked to an azetidine-3-carboxamide scaffold, with a 2-(trifluoromethoxy)benzyl amide substituent [1]. This compound is structurally related to a series of azetidine pyrimidine compounds developed as inhibitors of Janus kinase (JAK) proteins and other kinases, with potential utility in treating inflammatory and proliferative diseases [1].

Why Generic Substitution is Inadequate for 1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide in Kinase Research


Within the azetidinyl pyrimidine class, small structural modifications to the amide substituent dramatically alter kinase selectivity, potency, and physicochemical properties. The 2-(trifluoromethoxy)benzyl group in this compound is a distinct structural feature that is not interchangeable with simpler substituents such as methylphenyl, cyclopropyl, or unsubstituted phenyl groups found in close analogs . Computational predictions suggest that the ortho-trifluoromethoxy substitution pattern modulates both lipophilicity (cLogP ~5.07) and hydrogen-bonding capacity, which are critical determinants of binding affinity and pharmacokinetic behavior [1]. Head-to-head experimental comparisons with analogs are required to confirm these predicted advantages, but the available class-level evidence indicates that generic substitution would likely compromise the specific biological profile intended for this compound.

Quantitative Differentiation Evidence for 1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide


Structural Uniqueness: Ortho-Trifluoromethoxy Benzyl Substituent vs. Common Phenylpyrimidine Azetidine Analogs

The target compound contains a 2-(trifluoromethoxy)benzyl amide group, which distinguishes it from closely related analogs in the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide series. The most proximal analogs feature N-(2-methylphenyl) , N-cyclopropyl [1], or N-(pyridin-3-yl) substituents. The ortho-OCF3 group in the target compound is strongly electron-withdrawing (Hammett σm = 0.38, σp = 0.35) and lipophilic (π = 1.04), contrasting sharply with the electron-donating methyl group (σm = -0.07, π = 0.56) or the small, non-aromatic cyclopropyl group [2].

Kinase inhibitor Structure-activity relationship Medicinal chemistry

Predicted Binding Profile: Similarity-Based Target Inference vs. Known 6-Phenylpyrimidine Kinase Inhibitors

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 indicate that the target compound may interact with cytochrome P450 11B2 (CYP11B2) and the 5-HT2C serotonin receptor (HTR2C) [1]. This predicted profile is distinct from that of the CDK9 inhibitor CDK9-IN-1, which shares the 6-phenylpyrimidin-4-yl scaffold but is an aminophenyl derivative with a confirmed CDK9 IC50 of 39 nM . The target compound's predicted affinity for CYP11B2 and HTR2C suggests a target space that is orthogonal to CDK9, supporting its use as a differentiated chemical probe.

Kinase profiling Target prediction Computational pharmacology

Purity and Molecular Identity: Analytical Confirmation vs. Uncharacterized Research-Grade Analogs

The target compound is supplied with a defined purity specification of 95%, molecular formula C22H19F3N4O2, and molecular weight 428.415 g/mol, as verified by the commercial supplier . In contrast, many structurally proximal analogs in the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide series (e.g., N-(1H-indazol-6-yl) and N-(1-phenylethyl) derivatives) are listed without published purity specifications or with incomplete analytical characterization . For procurement decisions, the availability of a defined purity specification reduces the risk of acquiring material that may contain synthesis byproducts or stereochemical impurities.

Quality control Compound characterization Procurement standards

Optimal Research and Industrial Application Scenarios for 1-(6-phenylpyrimidin-4-yl)-N-(2-(trifluoromethoxy)benzyl)azetidine-3-carboxamide


Structure-Activity Relationship (SAR) Exploration of Azetidinyl Pyrimidine Kinase Inhibitors

The compound is optimally deployed as a structural probe in SAR campaigns aimed at understanding how ortho-substituted benzyl amide groups influence kinase selectivity within the 1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide scaffold. Its strong electron-withdrawing trifluoromethoxy substituent contrasts with electron-donating or sterically minimal analogs such as the N-(2-methylphenyl) derivative , enabling systematic exploration of electronic and lipophilic effects on target engagement.

In Silico Target Prediction and Polypharmacology Profiling Studies

Based on SEA predictions suggesting CYP11B2 and HTR2C as potential targets [1], this compound is well-suited for in vitro target deconvolution studies. Researchers can use it as a starting point for experimental validation of computationally inferred off-target interactions, distinguishing it from 6-phenylpyrimidine derivatives with confirmed CDK9 inhibition (e.g., CDK9-IN-1, IC50 = 39 nM) .

Quality-Controlled Chemical Probe for Reproducible Biological Assays

With a defined 95% purity specification , the compound is appropriate for assay development and inter-laboratory studies where compound integrity is critical. This contrasts with uncharacterized analogs in the same scaffold series that lack publicly disclosed purity data, which may introduce variability in dose-response and selectivity measurements.

JAK/STAT Pathway Inhibition Screening in Inflammatory Disease Models

Given its structural relationship to azetidinyl pyrimidines disclosed as JAK kinase inhibitors [2], the compound is a rational candidate for screening in JAK-dependent cellular assays (e.g., IL-4-induced STAT6 phosphorylation) and in vivo models of uveitis or other inflammatory conditions. Its distinct ortho-trifluoromethoxy benzyl moiety may confer a selectivity window that is absent in simpler N-alkyl or N-aryl analogs.

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